

A Technical Guide to the Toxicological Profile and Mycotoxin Properties of Aurovertin

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Executive Summary: This document provides a comprehensive technical overview of aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula. Aurovertin is a potent and specific inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This guide details its mechanism of action, summarizes its known toxicological properties, and outlines relevant experimental methodologies for its assessment. While quantitative in vivo toxicity data such as LD50 values are not extensively documented in publicly available literature, this guide consolidates existing knowledge on its cytotoxic effects, particularly its selective activity against certain cancer cell lines, making it a molecule of interest for drug development professionals. The primary signaling pathway affected is cellular energy metabolism, which can lead to apoptosis.

Introduction and Mycotoxin Properties

Aurovertins are a class of mycotoxins and antibiotics first isolated from the fungus Calcarisporium arbuscula.[1] They belong to a family of highly reducing polyketides that feature a polyene α-pyrone structure.[2] Several distinct analogs exist, including **aurovertin** A, B, C, D, and E.[3][4]

- Chemical Identity: The core structure consists of a 2,6-dioxabicyclo[3.2.1]octane ring linked to a methylated α-pyrone via a polyene chain.[5] The various **aurovertin** analogs differ in the substitutions on this core structure.
- Source: Primarily produced by the fungus Calcarisporium arbuscula.[1]

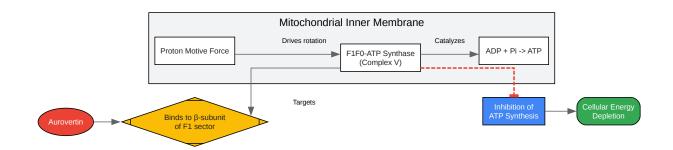


• Classification: It is classified as a mycotoxin with antibiotic properties. It is structurally related to other ATP synthase inhibitors like citreoviridin and asteltoxin.[2][3]

Mechanism of Action

The primary toxicological mechanism of **aurovertin** is the potent and specific inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V).[6][7]

- Molecular Target: **Aurovertin** binds directly to the β-subunits within the catalytic F1 sector of the ATP synthase complex.[3][6][8] The binding site is located in a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β-subunit.[5][9]
- Inhibitory Action: It acts as a mixed, noncompetitive inhibitor of both ATP synthesis and ATP hydrolysis.[1][6] This binding induces a conformational change that stalls the enzyme's rotary mechanism.[8]
- Differential Effect: A key characteristic of **aurovertin** is its differential inhibition. It almost completely halts ATP synthesis while permitting significant residual ATP hydrolysis activity (up to 40%).[5][9] The precise basis for this differential effect is still under investigation but is crucial to its toxicological profile.[9][10]



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Caption: Mechanism of **aurovertin** action on mitochondrial ATP synthase.

Toxicological Profile



The toxicity of **aurovertin** stems directly from its ability to shut down cellular energy production. Exposure routes include oral, dermal, inhalation, and parenteral.[1][6]

- Acute Toxicity: Specific quantitative data, such as median lethal dose (LD50) values, for aurovertin are not well-documented in the surveyed scientific literature. Toxicity is dosedependent, and high doses would be expected to lead to rapid cellular dysfunction due to ATP depletion.
- Cytotoxicity: Aurovertin B has demonstrated potent antiproliferative activity against various cancer cell lines.[2][11] Notably, it shows a degree of selectivity, exhibiting significant cytotoxicity towards triple-negative breast cancer (TNBC) cells while having a lesser effect on normal breast epithelial cells (MCF10A).[11] This selectivity makes it a compound of interest for oncology research.
- Carcinogenicity: There is no indication of carcinogenicity to humans, and it is not listed by the International Agency for Research on Cancer (IARC).[1][6]

Data Presentation

Table 1: Summary of Aurovertin's Toxicological Properties



Parameter	Description	Reference(s)	
Primary Mechanism	Mixed, noncompetitive inhibitor of F1F0-ATP synthase.	[1][6][10]	
Molecular Target	β-subunits of the mitochondrial F1 catalytic sector.	[1][3][6]	
Primary Effect	Potent inhibition of oxidative phosphorylation and ATP synthesis.	[1][7]	
Secondary Effect	Induction of apoptosis.	[3][11]	
Routes of Exposure	Oral, dermal, inhalation, parenteral.	[1][6]	
Acute Toxicity (LD50)	Not well-documented in surveyed literature.	N/A	

| Carcinogenicity | No indication of carcinogenicity to humans (not listed by IARC). |[1][6] |

Table 2: Summary of In Vitro Cytotoxicity of Aurovertin B

Cell Line Type	Effect	Key Finding	Reference(s)
Triple-Negative Breast Cancer (TNBC)	Potent antiproliferative and pro-apoptotic activity.	Induces more apoptosis than the standard chemotherapeutic agent, paclitaxel.	[11]

| Normal Breast Epithelial Cells (MCF10A) | Lower cytotoxicity compared to TNBC cells. | Demonstrates selective toxicity towards cancer cells. |[11] |

Cellular and Signaling Pathways Affected

Aurovertin's inhibition of ATP synthase triggers several downstream cellular events.

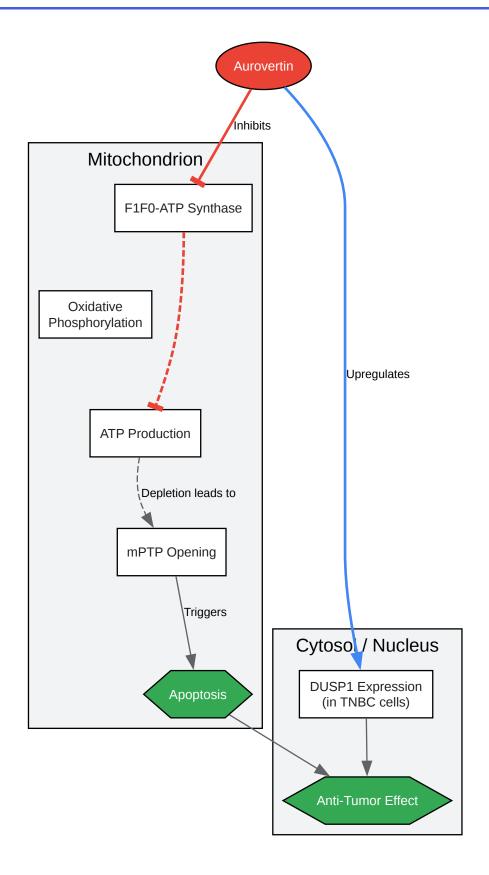
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- Inhibition of Oxidative Phosphorylation: This is the direct and primary consequence of **aurovertin**'s action. By blocking ATP synthase, it uncouples the proton gradient from ATP production, effectively halting cellular respiration.[1][8]
- Induction of Apoptosis: Severe ATP depletion can trigger programmed cell death. The disruption of mitochondrial function is a key signal for apoptosis, potentially involving the opening of the mitochondrial permeability transition pore (mPTP).[3] Studies show aurovertin B induces apoptosis in TNBC cells.[11]
- Regulation of DUSP1 Expression: In TNBC cells, aurovertin B has been shown to
 dramatically increase the mRNA and protein expression of Dual Specificity Phosphatase 1
 (DUSP1), a phosphatase that is typically downregulated in this type of cancer.[11] This
 suggests a secondary mechanism contributing to its anti-cancer effect, independent of direct
 ATP synthase gene expression changes.[11]





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Caption: Key cellular pathways modulated by **aurovertin**.



Methodologies for Toxicological Assessment

Assessing the toxicity of **aurovertin** involves a combination of in vitro and in vivo methods, alongside specific biochemical assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the concentration at which **aurovertin** inhibits 50% of cell growth (IC50).

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

- Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
- Compound Treatment: Prepare serial dilutions of aurovertin in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of aurovertin. Include untreated (media only) and vehicle (e.g., DMSO) controls.
- Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

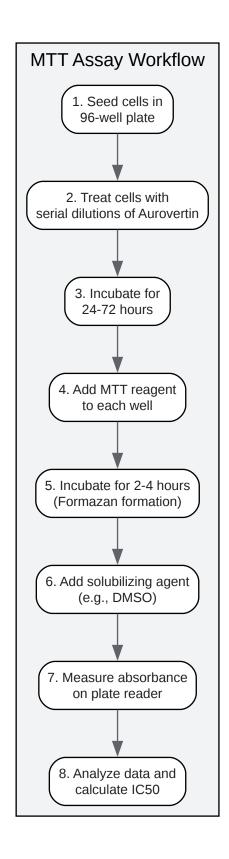
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- Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.





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Caption: General experimental workflow for an MTT cytotoxicity assay.



Experimental Protocol: In Vivo Acute Oral Toxicity Study (General)

While no specific in vivo protocol for **aurovertin** was found, a general procedure following OECD guidelines would be appropriate for initial assessment.[13][14]

Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single oral dose.

Methodology:

- Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
- Dosing: Administer the test substance by oral gavage in a stepwise procedure using a limited number of animals per step (typically 3).[15] Dosing starts at a level expected to be toxic.
- Observation: Observe animals for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, behavior, and body weight.[13]
- Dose Adjustment: Depending on the outcome (survival or death), the dose for the next step is adjusted up or down.
- Endpoint: The study is complete when the dose causing mortality is identified or the maximum dose (e.g., 2000 mg/kg) is reached without mortality.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.

Experimental Protocol: Biochemical ATP Synthase Activity Assay

Objective: To measure the effect of **aurovertin** on ATP synthesis and/or hydrolysis.

Principle: This assay uses submitochondrial particles (SMPs), which are inside-out vesicles of the inner mitochondrial membrane. This orientation exposes the F1 catalytic sites to the external medium, allowing for the measurement of ATP synthesis (driven by an artificial proton gradient or substrate oxidation) or ATP hydrolysis.[8]



Methodology:

- Preparation: Isolate mitochondria from a source like bovine heart and prepare SMPs via sonication.
- Assay for Hydrolysis (ATPase activity):
 - Incubate SMPs in a reaction buffer with ATP and Mg2+.
 - Add different concentrations of aurovertin.
 - The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
- Assay for Synthesis:
 - Incubate SMPs in a reaction buffer with ADP, Pi, and a respiratory substrate (e.g., succinate) to generate a proton gradient.
 - Add different concentrations of aurovertin.
 - Measure the amount of ATP produced, often using a luciferase-based bioluminescence assay.
- Analysis: Compare the rates of ATP hydrolysis and synthesis in the presence and absence of aurovertin to determine its inhibitory kinetics.[10]

Conclusion

Aurovertin is a mycotoxin with a well-defined and highly specific mechanism of toxicity centered on the inhibition of mitochondrial F1F0-ATP synthase. Its ability to disrupt cellular energy metabolism underpins its cytotoxic effects. While comprehensive in vivo toxicological data remains limited, its potent and selective antiproliferative activity against cancer cells, such as those in triple-negative breast cancer, highlights its potential as a lead compound for therapeutic development. Further research is warranted to fully characterize its toxicological profile, including establishing quantitative measures like NOAEL and LD50 values, and to further explore the molecular basis for its selective cytotoxicity.



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